molecular formula C19H27N5O3 B4904979 N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide

N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide

Cat. No.: B4904979
M. Wt: 373.4 g/mol
InChI Key: BRGSHGRNHXWHFL-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a piperidine ring, and a pyridazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-14-17(15(2)27-22-14)7-6-8-20-18(25)13-24-19(26)11-16(12-21-24)23-9-4-3-5-10-23/h11-12H,3-10,13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGSHGRNHXWHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCCNC(=O)CN2C(=O)C=C(C=N2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the oxazole and pyridazine intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully optimized to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amino}propyl)-N-methylaniline
  • 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[(2S,3R)-5-[(2S)-1-hydroxy-2-propanyl]-3-methyl-2-({methyl[4-(trifluoromethyl)benzyl]amino}methyl)-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl]urea

Uniqueness

N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide stands out due to its unique combination of functional groups and ring structures, which confer specific chemical and biological properties

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